N-(3-acetylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
One significant area of application involves the synthesis of novel compounds and the evaluation of their biological activities. Research has shown that similar compounds, characterized by their heterocyclic aryl monoazo organic structures, have been synthesized and tested for various biological activities. These activities include antioxidant, antitumor, and antimicrobial effects against pathogenic bacteria and fungi. Specifically, compounds incorporating the thiazole moiety have been applied to dyeing polyester fabrics, indicating their potential in developing sterile and/or biologically active fabrics for various life applications, reflecting a broader utility in both medical and material sciences (Khalifa et al., 2015).
Catalysis and Heterocyclic Synthesis
Another application is found in the field of catalysis, where derivatives of similar structures have been utilized as ligands for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts have demonstrated high activity in facilitating Suzuki reactions in aqueous media, enabling the synthesis of heterobiaryls containing furyl and thienyl rings. This highlights the compound's utility in organic synthesis, particularly in the development of environmentally friendly catalytic processes that are crucial for constructing complex heterocyclic compounds (Bumagin et al., 2019).
Heterocyclic Preparations
Furthermore, the compound's framework serves as a foundation for the synthesis of various heterocyclic systems. Studies have indicated its role in preparing novel pyrazoles, pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and other related structures. These heterocyclic compounds have found applications in diverse fields, including pharmaceuticals, where they have been investigated for their antitumor, antibacterial, and anticonvulsant properties. The versatility in chemical reactions and potential biological activities underlines the compound's significance in drug discovery and development (Gomha & Abdel-Aziz, 2012).
Antimicrobial and Antioxidant Evaluation
Additionally, compounds featuring the thiazole moiety have been synthesized and evaluated for their antimicrobial and antioxidant properties. The synthesis of thienopyrimidines and their derivatives has been associated with promising antimicrobial activities against various microbial strains. This highlights the potential of such compounds in addressing the growing concern of antimicrobial resistance, providing a new avenue for the development of antimicrobial agents (Abdel-rahman et al., 2002).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-10-7-11(2)20-17(19-10)23-18-22-15(9-26-18)16(25)21-14-6-4-5-13(8-14)12(3)24/h4-9H,1-3H3,(H,21,25)(H,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEZBQNOIRSMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.